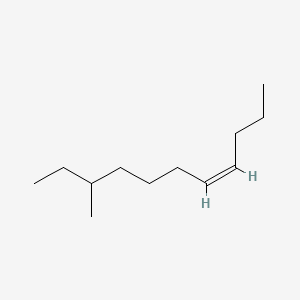
4-Undecene, 9-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Undecene, 9-methyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Undecene, 9-methyl-, (Z)- can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alkene.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 4-Undecene, 9-methyl-, (Z)- often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using palladium or platinum catalysts under controlled conditions to ensure the formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
4-Undecene, 9-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols.
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic addition reactions, where halogens (e.g., Br2, Cl2) add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Br2, Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
Scientific Research Applications
4-Undecene, 9-methyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Undecene, 9-methyl-, (Z)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the double bond allows for interactions with π-electrons, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Undecene, 9-methyl-, (Z)-
- 1-Undecene
- 4-Undecene, (E)-
Uniqueness
4-Undecene, 9-methyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its physical properties, such as boiling point and solubility, as well as its chemical reactivity. The position of the methyl group and the double bond also contribute to its distinct characteristics compared to other similar compounds.
Properties
CAS No. |
74630-56-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-9-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7- |
InChI Key |
MRDXRMFXCKZKKF-FPLPWBNLSA-N |
Isomeric SMILES |
CCC/C=C\CCCC(C)CC |
Canonical SMILES |
CCCC=CCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















